2-[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide
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Description
Synthesis Analysis
The synthesis of this compound involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol. The resulting derivatives exhibit diverse properties, including antiviral and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of 2-[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide comprises a triazolo[4,3-a]pyrazine core with a phenyl group and a thioacetamide moiety. The presence of these functional groups influences its biological properties .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its reactivity likely stems from the thioamide group and the triazolo[4,3-a]pyrazine scaffold. Investigating its behavior under different conditions is crucial for understanding its versatility .
Physical and Chemical Properties Analysis
Mechanism of Action
Target of Action
The compound “2-[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide” is a derivative of 1,2,4-triazolo[4,3-a]pyrazine Similar compounds, such as 1,2,4-triazoles, have been reported to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Compounds with similar structures, such as 1,2,4-triazoles, are known to bind in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in various biological effects.
Biochemical Pathways
Similar compounds have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as 1,2,4-triazoles, have been studied . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that the compound may have multiple effects at the molecular and cellular levels .
Action Environment
Similar compounds have been reported to exhibit excellent insensitivity toward external stimuli , suggesting that the compound may also be stable under various environmental conditions.
Properties
IUPAC Name |
2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c14-10(19)8-21-13-16-15-11-12(20)17(6-7-18(11)13)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKNEOWIJGVJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)N)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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